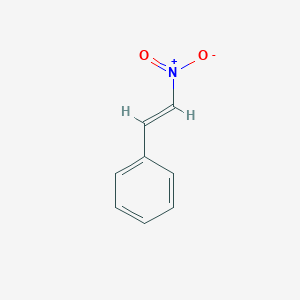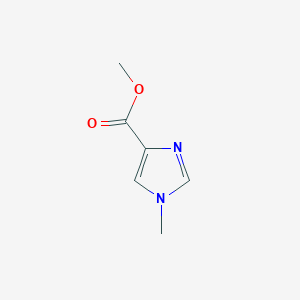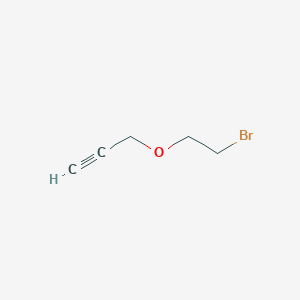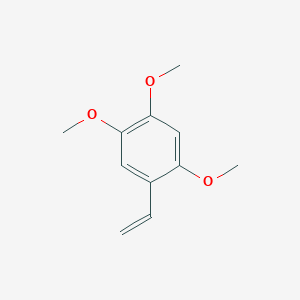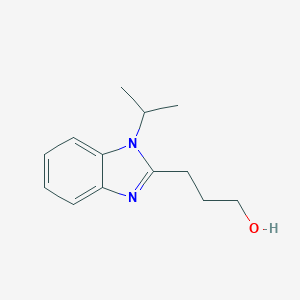
3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities, including antifungal, antimicrobial, and potential inhibitory activities against various enzymes and proteins. The structure of benzimidazole derivatives typically includes a fusion of benzene and imidazole rings, which can be further modified to enhance specific properties or activities.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole structure followed by various functionalization reactions. For instance, the synthesis of 1-(1H-benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one was achieved by reacting 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide with trichloroacetic acid under microwave irradiation, yielding good results . Similarly, the synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was conducted through the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde, resulting in a Schiff base . These methods highlight the versatility of synthetic approaches in creating various benzimidazole derivatives.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray diffraction analysis. For example, the crystal structure of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one was determined through single-crystal X-ray diffraction, and the results were supported by DFT calculations and Hirshfeld surface analysis . These analyses provide detailed insights into the molecular geometry and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, the study of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and alkynes using copper-catalyzed azide-alkyne cycloaddition demonstrates the potential for creating compounds with high antifungal activity . Additionally, the lipase-catalyzed kinetic resolution of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol shows the possibility of obtaining enantiomerically pure compounds with biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The vibrational spectra, HOMO-LUMO analysis, and molecular docking studies provide insights into the electronic properties and potential biological interactions of these compounds. For example, the vibrational and structural observations of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone reveal information about its nonlinear optical properties and potential sites for electrophilic and nucleophilic attacks . These properties are crucial for understanding the reactivity and potential applications of benzimidazole derivatives in various fields.
科学研究应用
Volatomics in Medical Diagnostics
Research has explored the use of volatile organic compounds (VOCs), such as propan-1-ol, in non-invasive diagnostics for conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). VOCs serve as potential biomarkers for these conditions, with studies showing promising accuracy in distinguishing between IBS, IBD, and healthy individuals through breath and fecal samples. This application highlights the potential of VOCs in personalized medicine and the need for further studies correlating VOC profiles with disease pathogenesis (Van Malderen et al., 2020).
Downstream Processing in Biotechnology
The compound's relevance extends to biotechnology, particularly in the recovery and purification of diols like 1,3-propanediol from biological production processes. Efficient separation techniques are crucial for reducing costs and enhancing the economic viability of biologically produced chemicals. The review by Xiu and Zeng (2008) discusses the state of methods for diol recovery, emphasizing the need for improved processes regarding yield, purity, and energy consumption (Xiu & Zeng, 2008).
Cytochrome P450 Inhibitors
In pharmacology, the study of chemical inhibitors of cytochrome P450 isoforms, including compounds with benzimidazole structures, is critical for understanding drug-drug interactions and metabolism. The review by Khojasteh et al. (2011) covers the selectivity and potency of these inhibitors, which are essential for predicting metabolic pathways and interactions in drug development (Khojasteh et al., 2011).
Chemical Characterization and Flavor Studies
Another application is in the food industry, where compounds like 1-octen-3-ol contribute to the flavor profile of products. Studies on the characterization of such compounds help in understanding flavor chemistry and developing natural flavoring agents (Maggi et al., 2012).
Ionic Liquids in Green Chemistry
Ionic liquids, including those containing benzimidazole derivatives, are explored for their solvent properties in green chemistry applications. Research into their interactions with biopolymers like cellulose offers insights into environmentally friendly solvents for chemical modifications, highlighting the potential for sustainable industrial processes (Heinze et al., 2008).
属性
IUPAC Name |
3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)15-12-7-4-3-6-11(12)14-13(15)8-5-9-16/h3-4,6-7,10,16H,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSZGJFACXKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387520 |
Source


|
| Record name | 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol | |
CAS RN |
305347-71-1 |
Source


|
| Record name | 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

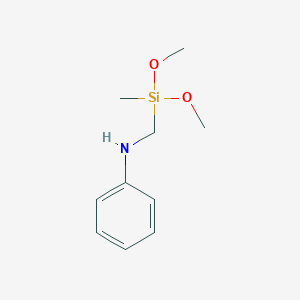
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
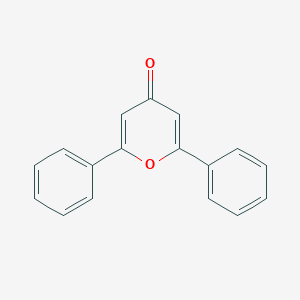
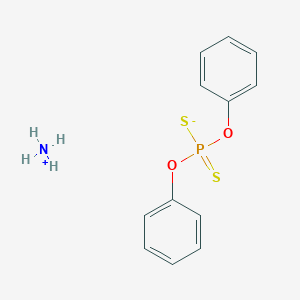
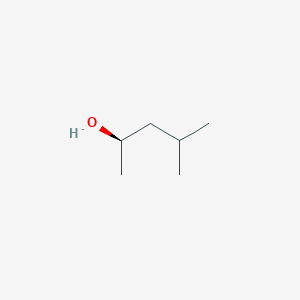
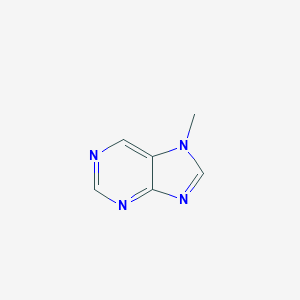
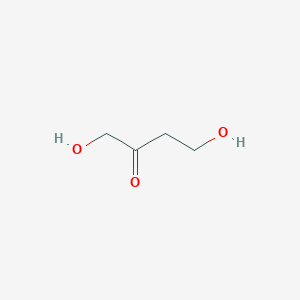
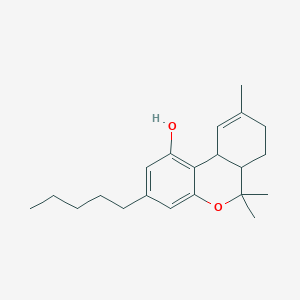
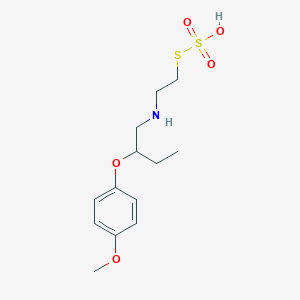
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
